molecular formula C10H14ClNO2 B3204234 2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride CAS No. 103095-94-9

2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride

Cat. No.: B3204234
CAS No.: 103095-94-9
M. Wt: 215.67 g/mol
InChI Key: PMXUTUOQRSWIIZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is also known by its IUPAC name, 2-amino-3-(m-tolyl)propanoic acid hydrochloride . This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a carboxylic acid group, and a methyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenylalanine, which is subsequently converted to its hydrochloride salt . The reaction conditions often include the use of reducing agents such as zinc dust and formic acid, with the process being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline powder with a melting point of 218-219°C .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-3-(3-methylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-amino-3-(3-methylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-2-4-8(5-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXUTUOQRSWIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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